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molecular formula C6H7IN2O B8772854 (6-Amino-5-iodopyridin-3-yl)methanol

(6-Amino-5-iodopyridin-3-yl)methanol

Cat. No. B8772854
M. Wt: 250.04 g/mol
InChI Key: CFQOQOFHCHBJNS-UHFFFAOYSA-N
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Patent
US08410128B2

Procedure details

A solution of methyl 6-amino-5-iodonicotinate (335 mg, 1.205 mmol) in dichloromethane (18 mL) was added DIBAL (1.5 M in toluene, 1.61 mL, 2.41 mmol) via syringe dropwise at 0° C. The reaction was monitored by LC_MS, and added more DIBAL (0.8 mL, 1.2 mmol) to drive the reaction to complete. The reaction was quenched with addition of MeOH (1 mL) dropwise at 0° C., stirred at rt for 2 h and filtered through a CELITE® pad, rinsed with ethyl acetate and dichloromethane. The organic layers were combined and concentrated onto SiO2 which was purified by a flash column using 50%, 80% and 100% ethyl acetate in heptane as an eluent to give the product (204 mg, 68 mmol).
Quantity
335 mg
Type
reactant
Reaction Step One
Name
Quantity
1.61 mL
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Name
Quantity
0.8 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:11]([I:12])=[CH:10][C:5]([C:6](OC)=[O:7])=[CH:4][N:3]=1.CC(C[AlH]CC(C)C)C>ClCCl>[NH2:1][C:2]1[N:3]=[CH:4][C:5]([CH2:6][OH:7])=[CH:10][C:11]=1[I:12]

Inputs

Step One
Name
Quantity
335 mg
Type
reactant
Smiles
NC1=NC=C(C(=O)OC)C=C1I
Name
Quantity
1.61 mL
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C
Name
Quantity
18 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0.8 mL
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at rt for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with addition of MeOH (1 mL) dropwise at 0° C.
FILTRATION
Type
FILTRATION
Details
filtered through a CELITE® pad
WASH
Type
WASH
Details
rinsed with ethyl acetate and dichloromethane
CONCENTRATION
Type
CONCENTRATION
Details
concentrated onto SiO2 which
CUSTOM
Type
CUSTOM
Details
was purified by a flash column

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC1=C(C=C(C=N1)CO)I
Measurements
Type Value Analysis
AMOUNT: AMOUNT 68 mmol
AMOUNT: MASS 204 mg
YIELD: CALCULATEDPERCENTYIELD 5643.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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